
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione
概要
説明
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperidine-2,6-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperidine-2,6-dione moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
2-methyl-5-nitro-4-oxo-4H-quinazoline: Lacks the piperidine-2,6-dione moiety.
3-(2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione: Lacks the nitro group.
3-(2-methyl-5-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine: Lacks the dione functionality.
Uniqueness
The presence of both the nitro and piperidine-2,6-dione groups in 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione makes it unique
特性
分子式 |
C14H12N4O5 |
|---|---|
分子量 |
316.27 g/mol |
IUPAC名 |
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H12N4O5/c1-7-15-8-3-2-4-9(18(22)23)12(8)14(21)17(7)10-5-6-11(19)16-13(10)20/h2-4,10H,5-6H2,1H3,(H,16,19,20) |
InChIキー |
KHEXQYOPAOPUQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C3CCC(=O)NC3=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
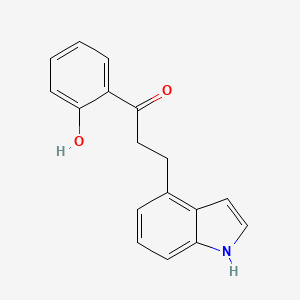
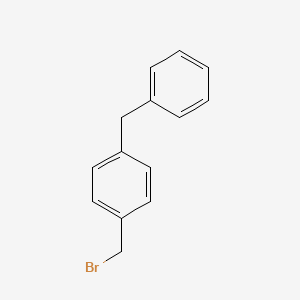
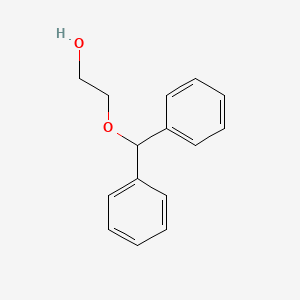
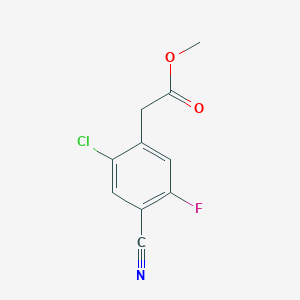
![5-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine](/img/structure/B8633807.png)
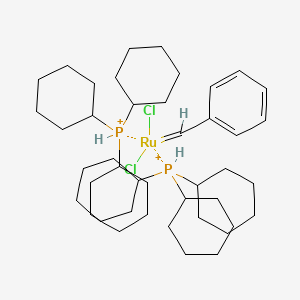
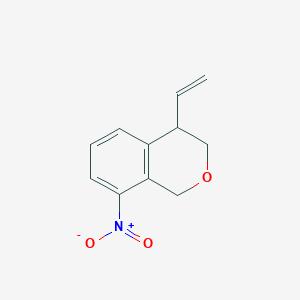
![N-[4-(2-Cyclopropylethoxy)benzoyl]glycine](/img/structure/B8633832.png)
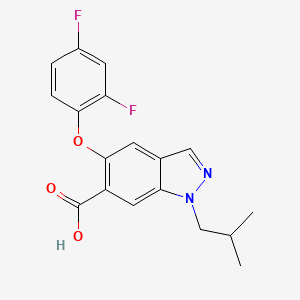

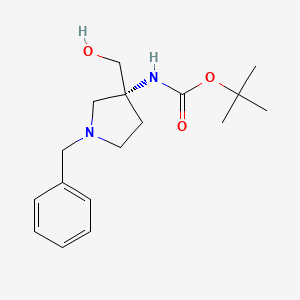
![5-Fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid](/img/structure/B8633875.png)
![6-(Furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8633877.png)
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)
